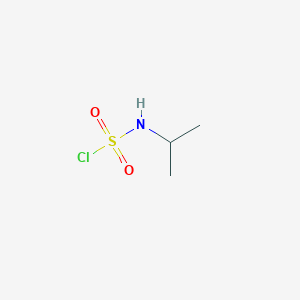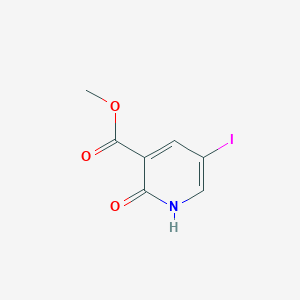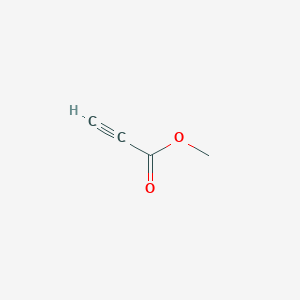
Methylpropiolat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl propiolate has been explored through various chemical reactions, including the double Michael addition of azoles, which has opened new avenues for the creation of ligands with two heterocyclic rings (Díez-Barra et al., 2004). Additionally, the reaction of methyl propiolate with 2-aminopyridines has been corrected for previous structural inaccuracies, showcasing the compound's versatility (Wilson & Bottomley, 1967).
Molecular Structure Analysis
The molecular structure of methyl propiolate allows for interesting chemical interactions, as demonstrated in the formation of novel bismethanofullerenes and ethenofullerene when reacted with C(60) in the presence of triphenylphosphine (Hsiao, Chidambareswaran, & Cheng, 1998). These findings highlight the compound's potential in facilitating complex molecular formations.
Chemical Reactions and Properties
Methyl propiolate undergoes various chemical reactions, yielding a wide array of products. For instance, its reaction with cyclohexanone, induced by SmI2, showcases its reactivity towards the synthesis of terpenic acid, demonstrating its application in complex organic synthesis (Sono et al., 2013).
Physical Properties Analysis
The physical properties of methyl propiolate, such as its solubility, melting point, and boiling point, are essential for its application in various chemical syntheses. While specific studies on these properties were not identified in the current literature search, they play a critical role in determining the compound's suitability for different chemical reactions and its handling and storage requirements.
Chemical Properties Analysis
Methyl propiolate's chemical properties, including its reactivity with other compounds and stability under various conditions, are crucial for its effectiveness in synthetic chemistry. Its ability to participate in addition reactions, as seen with copper(I) methyltrialkylborates, leading to the stereospecific synthesis of (E)-α,β-unsaturated acid esters, showcases its versatile chemical behavior (Yamada et al., 1977).
Wissenschaftliche Forschungsanwendungen
Herstellung poröser Materialien
Methylpropiolat wurde bei der Herstellung poröser Materialien verwendet. Es wurde ein mit this compound funktionalisiertes poröses Poly-p-Xylylen-Material basierend auf einem einzigartigen Dampfsublimations- und Ablagerungsprozess hergestellt . Dieser Prozess verwendete eine Wasserlösung und Eis als Vorlage mit anpassbarer Form und Abmessungen .
Kupferfreie Klickchemie
Die Funktionalität von this compound wurde während des Dampfphasenablagerungspolymerisationsprozesses gut erhalten und in einem Schritt auf den endgültigen porösen Poly-p-Xylylen-Produkten installiert . Diese Funktionalität zeigte eine intakte Struktur und Reaktivität während des vorgeschlagenen Dampfsublimations- und Ablagerungsprozesses .
Synthese von polysubstituiertem 3-Arylaminoacrylat
This compound wurde bei der Synthese von polysubstituiertem 3-Arylaminoacrylat verwendet . Diese Verbindung hat potenzielle Anwendungen im Bereich der organischen Synthese und der pharmazeutischen Chemie.
Synthese von Tetrahydropyrimidin-2-on-Derivaten
This compound wird auch bei der Synthese von Tetrahydropyrimidin-2-on-Derivaten verwendet . Diese Verbindungen sind aufgrund ihrer biologischen Aktivitäten von Interesse, darunter antivirale, antibakterielle und Antitumoraktivitäten.
Thiol-Derivatisierungsmittel für die Kapillarelektrophorese
This compound wurde als Thiol-Derivatisierungsmittel für die Kapillarelektrophorese verwendet . Diese Anwendung ist wichtig im Bereich der analytischen Chemie, wo sie zur Trennung und Analyse komplexer Gemische verwendet werden kann.
Synthese von 1,2,3,5-Benzentetracarboxylaten
<a data-citationid="c6920904
Wirkmechanismus
Target of Action
Methyl propiolate is primarily used as a reagent and building block in the synthesis of other organic compounds . It is known to interact with various targets, including uridines and thymidines, where it acts as an N-3 protecting reagent .
Mode of Action
The compound exploits the electrophilicity of the alkyne group, which allows it to participate in various reactions . For instance, it can act as a thiol derivatizing agent in capillary electrophoresis .
Biochemical Pathways
For example, it has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl propiolate is currently limited. Its chemical properties, such as being a colorless liquid that is miscible with organic solvents , suggest that it may have good bioavailability.
Result of Action
The primary result of methyl propiolate’s action is the synthesis of other organic compounds. Its use as a reagent allows for the creation of a wide range of compounds, including polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .
Safety and Hazards
Zukünftige Richtungen
Methyl propiolate has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives . It has also been used as a thiol derivatizing agent for capillary electrophoresis . Future research may focus on further exploring these applications and developing new ones.
Eigenschaften
IUPAC Name |
methyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKHNTVDGLIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27342-21-8 | |
| Record name | 2-Propynoic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27342-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60238923 | |
| Record name | Propiolic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-67-8 | |
| Record name | Methyl propiolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propynoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PROPIOLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiolic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYNOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88NXO102K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



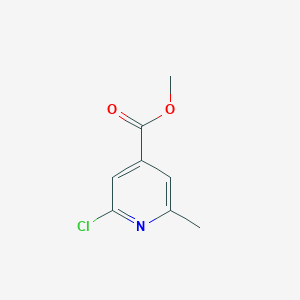


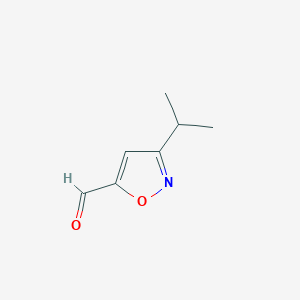

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
